molecular formula C21H18ClNO B8120482 2-Chloro-N,N'-di-p-tolylbenzamide

2-Chloro-N,N'-di-p-tolylbenzamide

Cat. No.: B8120482
M. Wt: 335.8 g/mol
InChI Key: NFCGRWHJHATZNT-UHFFFAOYSA-N
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Description

2-Chloro-N,N’-di-p-tolylbenzamide is an organic compound with the molecular formula C21H18ClNO. It is a derivative of benzamide, where the amide nitrogen is substituted with two p-tolyl groups and the benzene ring is chlorinated at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N’-di-p-tolylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with p-toluidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-N,N’-di-p-tolylbenzamide may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N’-di-p-tolylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Chloro-N,N’-di-p-tolylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N’-di-p-tolylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N’-di-p-tolylacetamide
  • 2-Chloro-N,N’-di-p-tolylthiobenzamide
  • 2-Chloro-N,N’-di-p-tolylurea

Uniqueness

2-Chloro-N,N’-di-p-tolylbenzamide is unique due to its specific substitution pattern and the presence of both chlorine and p-tolyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to its analogs, it may exhibit different reactivity and potency in biological assays .

Properties

IUPAC Name

2-chloro-N,N-bis(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO/c1-15-7-11-17(12-8-15)23(18-13-9-16(2)10-14-18)21(24)19-5-3-4-6-20(19)22/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCGRWHJHATZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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